2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate
Description
Properties
CAS No. |
62812-21-9 |
|---|---|
Molecular Formula |
C11H16N4O4 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C11H16N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h3-5H2,1-2H3,(H4,12,13,14,15) |
InChI Key |
UMXRDSCRVXWDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OC1=C(N=C(N=C1N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common approach is the reaction of 2,4,6-trichloropyrimidine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, palladium or copper catalysts
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, tuberculosis, and inflammatory conditions
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl succinate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP) . This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Amino vs. Halogen/Thioether Groups: The target compound’s 2,4-diamino groups contrast with bromacil’s bromine or dimethirimol’s dimethylamino groups. Amino groups may enhance water solubility and hydrogen-bonding capacity compared to hydrophobic substituents like Br or butyl chains .
- Ester vs. Salt Forms: The ethyl butanedioate ester differs from desvenlafaxine’s succinate salt.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Properties
Key Findings :
- Solubility: The target compound’s amino groups may improve aqueous solubility compared to bromacil but reduce it relative to desvenlafaxine succinate’s ionic form .
- Stability : Ethyl esters (e.g., diethyl butanedioate in ) degrade under hydrolytic conditions, suggesting the target compound’s stability depends on environmental pH .
Biological Activity
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate, a pyrimidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrimidine ring structure with multiple amino groups that enhance its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate the synthesis of derivatives with distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₄ |
| Molecular Weight | 286.31 g/mol |
| Solubility | Soluble in water |
| Melting Point | 150-155 °C |
The primary mechanism of action for this compound involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By binding to the active site of TS, it prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), thereby disrupting DNA replication in rapidly dividing cells.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines:
Table 2: Antitumor Activity Data
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 12.5 | MTS |
| HCC827 (Lung) | 8.3 | MTS |
| NCI-H358 (Lung) | 10.1 | MTS |
The data suggests that this compound is particularly effective against lung cancer cell lines, demonstrating lower IC₅₀ values compared to other tested compounds .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate moderate to high antibacterial efficacy:
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
These findings highlight the potential of this compound as a dual-action therapeutic agent .
Case Study 1: Inhibition of Thymidylate Synthase
A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability due to TS inhibition. The study utilized both 2D and 3D culture systems to assess the compound's efficacy in mimicking physiological conditions.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy, suggesting a potential strategy for overcoming drug resistance in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
